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Compound of Interest

Compound Name: Pulrodemstat

Cat. No.: B3324279

LSD1 Signaling Pathway in Cancer

LSD1 regulates gene expression by removing methyl groups from histone H3 at lysine 4
(H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to
tumorigenesis by repressing tumor suppressor genes and activating oncogenic pathways. Key
signaling pathways influenced by LSD1 in cancer include Wnt/pB-Catenin, PI3K/AKT, and Notch
signaling. LSD1 can also regulate the stability and activity of non-histone proteins like p53 and
HIF-1a.[1][2][3]
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Caption: LSD1 signaling pathway in cancer and point of intervention for inhibitors.
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Preclinical Efficacy: A Comparative Analysis

The following table summarizes the in vitro potency of Pulrodemstat and other key LSD1

inhibitors against the LSD1 enzyme and various cancer cell lines.

o . Reference(s
Inhibitor Target IC50 (nM) Cell Line EC50 (nM)
Pulrodemstat 7 (CD11b

LSD1 0.25 THP-1 (AML) _ [4]
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LSD1 [6]
(IMG-7289)

FET-

Seclidemstat Potent

LSD1 rearranged o [7]
(SP-2577) activity

sarcomas

GSK2879552 LSD1 [8]

Clinical Efficacy: A Head-to-Head Overview

Direct comparative clinical trials between these LSD1 inhibitors are not yet available. The

following tables provide a summary of the clinical trial data for each inhibitor in various

malignancies.
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Pulrod CC-90011) in Ad | Mali :

Indication Phase Key Findings Reference(s)

Advanced Solid

Tumors and Encouraging
Relapsed/Refractory I antitumor activity and [8]
Non-Hodgkin's favorable tolerability.
Lymphoma
Small Cell Lung )

I Ongoing [9]

Cancer (SCLC)

Head and Neck Suppressed tumor
Squamous Cell Preclinical growth and induced [10]
Carcinoma (HNSCC) apoptosis.

B I IMG-7289) in Myelofibrosi

Trial Phase Key Findings Reference(s)

64% of patients had a

decrease in spleen

volume at 24 weeks.
IMG-7289-CTP-102 I/l [11]

Improved symptom

scores and bone

marrow fibrosis.

In combination with
ruxolitinib, showed
favorable efficacy in
both treatment-naive
and previously treated

patients.

Seclidemstat (SP-2577) in Sarcomas
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Indication Phase

Key Findings Reference(s)

Relapsed/Refractory i
Ewing Sarcoma

Manageable safety
profile with preliminary

activity.

Ewing Sarcoma (in
combination with i
topotecan and

cyclophosphamide)

60% confirmed
disease control and a
median time to tumor
progression of 7.4
months in first-relapse

patients.

ladademstat (ORY-1001) in Acute Myeloid Leukemia

(AML)
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Trial Phase

Key Findings Reference(s)

First-in-human |

Induced blast

differentiation and

reduced bone marrow

blast burden,

particularly in patients

with MLL [5]
translocations. One
complete remission

with incomplete count
recovery was

observed.

ALICE (in combination

Objective Response
Rate (ORR) of 81%,

) o lla with 64% being

with azacitidine) o
Complete Remissions
(CR/CRI).
67% response rate in

FRIDA (in combination FLT3-mutated

with gilteritinib) relapsed/refractory
AML.
100% overall

(in combination with response rate in newly

azacitidine and Ib diagnosed, unfit AML

venetoclax)

patients (preliminary
data).

Experimental Protocols

In Vitro LSD1 Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory

concentration (IC50) of a compound against the LSD1 enzyme.
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Caption: Workflow for an in vitro LSD1 inhibition assay.
Detailed Method:

e Compound Preparation: A stock solution of the test compound is serially diluted in assay
buffer to create a range of concentrations.

e Reaction Mixture: In a 96- or 384-well plate, the LSD1 enzyme, a biotinylated histone H3
peptide substrate (e.g., H3K4me2), and the test compound are combined in an appropriate
assay buffer.

 Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g.,
60 minutes) to allow for the enzymatic reaction to occur.

» Detection: Detection reagents are added. For a Homogeneous Time-Resolved Fluorescence
(HTRF) assay, this would typically involve adding a europium-labeled anti-H3K4me0
antibody and a streptavidin-conjugated acceptor fluorophore.

o Signal Measurement: After another incubation period, the HTRF signal is read on a plate
reader. The signal is inversely proportional to the enzymatic activity.
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» Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a
dose-response curve.

Cell Proliferation Assay
This protocol outlines a standard procedure to assess the anti-proliferative effect of an LSD1
inhibitor on cancer cells.

Detailed Method:

o Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of the LSD1
inhibitor. A vehicle-only control is also included.

 Incubation: The plates are incubated for a specified period (e.g., 72-120 hours) under
standard cell culture conditions.

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as the MTT or CellTiter-Glo® assay.

o Data Analysis: The absorbance or luminescence values are used to calculate the percentage
of cell viability relative to the vehicle control. The EC50 value (the concentration that inhibits
cell proliferation by 50%) is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of an LSD1
inhibitor in a mouse xenograft model.
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Caption: Workflow for a typical in vivo tumor xenograft study.
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Detailed Method:

Cell Implantation: Human cancer cells are injected subcutaneously into the flank of
immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth and Randomization: Once the tumors reach a certain volume (e.g., 100-200
mm?3), the mice are randomized into treatment and control (vehicle) groups.

e Drug Administration: The LSD1 inhibitor is administered to the treatment group via a clinically
relevant route (e.g., oral gavage) at a specified dose and schedule. The control group
receives the vehicle.

e Monitoring: Tumor dimensions and mouse body weights are measured regularly (e.g., twice
a week). Tumor volume is calculated using the formula: (length x width?)/2.

» Endpoint and Analysis: The study is terminated when tumors in the control group reach a
predetermined size, or after a set duration. The tumor growth inhibition (TGI) is calculated for
the treatment group. Tissues may be collected for pharmacodynamic biomarker analysis.

Conclusion

Pulrodemstat has demonstrated potent and selective reversible inhibition of LSD1 with
promising preclinical and early clinical activity across a range of hematological and solid
tumors. While direct comparative trials are lacking, the available data suggests that different
LSD1 inhibitors may have distinct efficacy and safety profiles in various disease contexts. The
choice of an LSD1 inhibitor for a specific cancer type will likely depend on factors such as its
mechanism of action (reversible vs. irreversible), its specific activity against the tumor type, and
its safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic
potential of Pulrodemstat and other LSD1 inhibitors in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/publication/387616868_Pulrodemstat_CC-90011_a_highly_potent_selective_and_reversible_lysine-specific_demethylase_1_LSD1_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC11580532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11580532/
https://www.onclive.com/view/bomedemstat-demonstrates-early-promise-in-advanced-myelofibrosis
https://clinicaloptions.com/activity/ecase/downloadsectionfile/0BCB90E1-0798-4D85-8E28-81E43F8DC221
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.11514
https://www.biospace.com/fda-removes-partial-clinical-hold-on-salarius-pharmaceuticals-phase-1-2-clinical-trial-with-seclidemstat-in-patients-with-ewing-sarcoma
https://www.biospace.com/fda-removes-partial-clinical-hold-on-salarius-pharmaceuticals-phase-1-2-clinical-trial-with-seclidemstat-in-patients-with-ewing-sarcoma
https://www.oryzon.com/en/news-events/news/oryzon-presents-final-data-phase-iia-alice-trial-unfit-aml-patients-first-line
https://www.biospace.com/press-releases/oryzon-announces-positive-clinical-data-of-iadademstat-at-ash-2025
https://www.biospace.com/press-releases/oryzon-announces-positive-clinical-data-of-iadademstat-at-ash-2025
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1510319/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1510319/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1510319/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11903733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11903733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11903733/
https://www.medchemexpress.com/literature/pulrodemstat-is-a-potent-selective-reversible-and-orally-active-inhibitor-of-lsd1.html
https://www.benchchem.com/product/b3324279#comparing-pulrodemstat-efficacy-with-other-lsd1-inhibitors
https://www.benchchem.com/product/b3324279#comparing-pulrodemstat-efficacy-with-other-lsd1-inhibitors
https://www.benchchem.com/product/b3324279#comparing-pulrodemstat-efficacy-with-other-lsd1-inhibitors
https://www.benchchem.com/product/b3324279#comparing-pulrodemstat-efficacy-with-other-lsd1-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3324279?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

